molecular formula C18H22FNO2 B4257837 2-fluoro-6-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol

2-fluoro-6-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol

Cat. No. B4257837
M. Wt: 303.4 g/mol
InChI Key: ZDPXYXIMYQDIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-6-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMISO and is used as a radiotracer in positron emission tomography (PET) imaging studies to visualize hypoxia in tissues. FMISO is a promising tool for studying the hypoxic microenvironment in tumors and other diseases.

Mechanism of Action

FMISO is a radiotracer that is taken up by cells in hypoxic regions. The fluorine atom in FMISO is replaced by a positron-emitting isotope, which emits positrons that can be detected by 2-fluoro-6-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol imaging. The accumulation of FMISO in hypoxic regions is due to the low oxygen concentration in these regions, which leads to the reduction of FMISO to its corresponding hydroxylamine.
Biochemical and Physiological Effects:
FMISO has no known biochemical or physiological effects on the body. It is a radiotracer that is used in 2-fluoro-6-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol imaging studies and is eliminated from the body through normal metabolic processes.

Advantages and Limitations for Lab Experiments

The use of FMISO in 2-fluoro-6-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol imaging studies has several advantages. FMISO is a highly sensitive and specific radiotracer that can detect hypoxia in tissues with high accuracy. It is also a non-invasive technique that does not require the use of contrast agents or invasive procedures.
However, there are also some limitations to the use of FMISO in lab experiments. FMISO is a radiotracer that requires specialized equipment and expertise to synthesize and use. It is also a costly technique that may not be available in all research facilities.

Future Directions

There are several future directions for the use of FMISO in scientific research. One potential application is in the development of new treatments for hypoxic tumors. FMISO can be used to identify hypoxic regions in tumors, which can be targeted by new therapies.
Another potential application is in the study of hypoxia in other diseases, such as ischemic heart disease and stroke. FMISO can be used to visualize hypoxia in these diseases, which can help in the development of new treatments.
Overall, FMISO is a promising tool for studying hypoxia in tissues and has several potential applications in scientific research. With continued research, FMISO may become an important tool in the development of new treatments for hypoxic tumors and other diseases.

Scientific Research Applications

FMISO is primarily used in 2-fluoro-6-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol imaging studies to visualize hypoxia in tissues. Hypoxia is a condition in which there is a deficiency of oxygen in tissues, which can occur in tumors and other diseases. FMISO is a promising tool for studying the hypoxic microenvironment in tumors and other diseases, which can help in the development of new treatments.

properties

IUPAC Name

2-fluoro-6-[[2-methoxyethyl-[(4-methylphenyl)methyl]amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO2/c1-14-6-8-15(9-7-14)12-20(10-11-22-2)13-16-4-3-5-17(19)18(16)21/h3-9,21H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPXYXIMYQDIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCOC)CC2=C(C(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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